1-CBZ-4-AMINO-4-METHYLPIPERIDINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

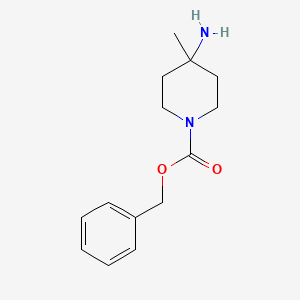

1-CBZ-4-AMINO-4-METHYLPIPERIDINE is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE typically involves the reaction of 4-amino-4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-CBZ-4-amino-4-methylpiperidine is utilized in the development of various pharmaceutical agents:

- Analgesics : This compound has been reported to play a crucial role in pain management, particularly in postoperative settings. Its piperidine structure contributes to its efficacy as an analgesic agent by modulating pain pathways .

Neurological Disorders

Research indicates that derivatives of this compound may have potential applications in treating neurological disorders such as:

- Alzheimer's Disease : Studies suggest that this compound could influence dopamine receptor activity, which is pivotal in managing symptoms associated with Alzheimer's and depression .

- Antidepressants : The compound has been explored for its antidepressant properties due to its interaction with neurotransmitter systems .

Cancer Research

Recent advancements highlight the potential of piperidine derivatives, including this compound, in oncology:

- Anti-cancer Agents : Research has shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways such as Akt .

Peptide Synthesis

This compound is also used as a reagent in solid-phase peptide synthesis (SPPS). It serves as an effective deprotection agent for Fmoc chemistry, showcasing its versatility in synthesizing complex peptides .

Computational Studies

Recent studies have employed molecular docking and molecular dynamics simulations to explore the electronic structure and bioactivity of this compound. These computational approaches aid in predicting the therapeutic potential of this compound and its derivatives .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Goel et al. (2023) | Anti-cancer | Demonstrated efficacy against breast cancer cells through Akt pathway inhibition. |

| Mitra et al. (2023) | Neurological | Showed potential for treating depression and Alzheimer's through neurotransmitter modulation. |

| Asha et al. (2023) | COVID-19 Inhibition | Identified derivatives that effectively inhibit SARS-CoV-2 replication through computational methods. |

Mecanismo De Acción

The mechanism of action of 1-CBZ-4-AMINO-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Amino-1-benzylpiperidine: This compound shares a similar piperidine core but differs in the substitution pattern.

N-Benzyl-N-phenethyl-1-arylpiperidin-4-amines: These compounds have been studied for their antibacterial activity.

Uniqueness: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-CBZ-4-amino-4-methylpiperidine (CBZ-PMP) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CBZ-PMP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H16N2O2

- Molecular Weight: 220.27 g/mol

- IUPAC Name: 1-(benzyloxycarbonyl)-4-amino-4-methylpiperidine

The presence of the benzyloxycarbonyl (CBZ) group is significant as it influences the compound's solubility and reactivity.

The biological activity of CBZ-PMP is primarily mediated through its interaction with various receptors and enzymes. It has been identified as a ligand for sigma receptors, which are implicated in numerous physiological processes, including neuroprotection and modulation of pain pathways. The binding affinity and selectivity of CBZ-PMP for these receptors can be influenced by its structural components, particularly the piperidine ring and the CBZ moiety.

1. Anticancer Properties

Recent studies have demonstrated that CBZ-PMP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study: In vitro experiments showed that CBZ-PMP inhibited the growth of human prostate cancer cells (DU145) with an IC50 value of approximately 15 µM, comparable to known σ1 receptor antagonists like haloperidol .

2. Neuroprotective Effects

CBZ-PMP has also been evaluated for its neuroprotective properties:

- Mechanism: The compound's ability to modulate sigma receptors has been linked to reduced neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 1: Biological Activity Summary of CBZ-PMP

| Activity Type | Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiproliferative | Prostate Cancer Cells | 15 µM | |

| Neuroprotection | Neuronal Apoptosis Reduction | N/A | |

| Sigma Receptor Binding | High Affinity | N/A |

Research Findings

A comprehensive study conducted on various piperidine derivatives, including CBZ-PMP, highlighted its promising profile:

- Selectivity: CBZ-PMP demonstrated a selective binding affinity for σ1 receptors over σ2 receptors, indicating potential therapeutic advantages in targeting specific pathways without off-target effects .

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest that CBZ-PMP has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Propiedades

IUPAC Name |

benzyl 4-amino-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBXHILDMSNGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696080 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-59-8 |

Source

|

| Record name | Benzyl 4-amino-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.